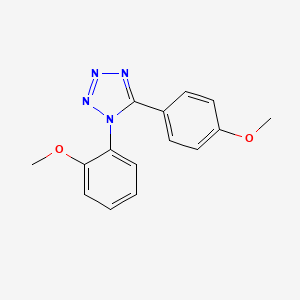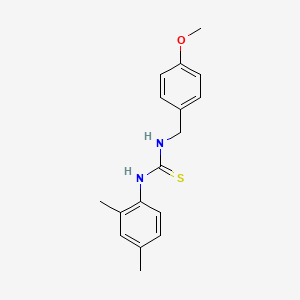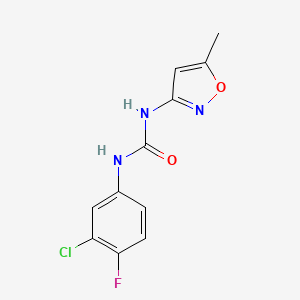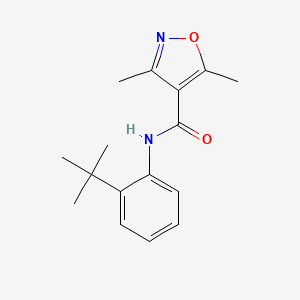![molecular formula C16H14N2O3S B5728694 N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family and is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. MNPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the formation of covalent adducts with thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to react specifically with cysteine residues in proteins, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including its ability to act as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been shown to exhibit phototoxic effects, which could have potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase, which could have potential applications in the development of new drugs.
実験室実験の利点と制限
The advantages of using N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in lab experiments include its high sensitivity and specificity for the detection of thiols in biological samples, as well as its potential applications in photodynamic therapy and drug development. However, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
将来の方向性
There are several future directions for the use of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide for the detection of other biomolecules in biological samples. Another potential direction is the optimization of the synthesis method for N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide to improve its yield and purity. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide could be used as a building block for the synthesis of new bioactive compounds with potential applications in drug development.
合成法
The synthesis of N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitrophenylacrylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and can be optimized by varying the reaction conditions such as temperature, reaction time, and stoichiometry.
科学的研究の応用
N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has also been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for the treatment of cancer. Additionally, N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of various bioactive compounds, including inhibitors of enzymes such as acetylcholinesterase and tyrosinase.
特性
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-4-2-3-13(11-15)17-16(19)10-7-12-5-8-14(9-6-12)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMALUJCXTRTJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)